

# Leucoside: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **Leucoside**, a naturally occurring flavonol glycoside. It details its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on the experimental methodologies and potential molecular mechanisms of action relevant to research and development.

# **Chemical Structure and Physicochemical Properties**

**Leucoside**, also known as Kaempferol 3-O- $\beta$ -xylopyranosyl( $1 \rightarrow 2$ )- $\beta$ -glucopyranoside, is a flavonoid.[1] Flavonoids are a class of polyphenolic compounds widely found in plants, known for their diverse biological activities.[2] **Leucoside** consists of the flavonol aglycone, kaempferol, linked at the 3-position to a disaccharide (sambubioside), which is composed of a xylose molecule attached to a glucose molecule.

The systematic IUPAC name for **Leucoside** is 3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one. It is naturally found in various plants, including the herbs of Aesculus L., Camellia sinensis (tea), and Rhodiola rosea.[3]

## **Quantitative Data Summary**

The key physicochemical properties of **Leucoside** are summarized in the table below for easy reference.



Property	Data	Citations
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one	[2]
Synonyms	Kaempferol 3-sambubioside, Kaempferol 3-O-β- xylopyranosyl(1→2)-β- glucopyranoside	[1]
CAS Number	27661-51-4	[3]
Molecular Formula	C26H28O15	[3]
Molecular Weight	580.49 g/mol	[3]
Appearance	Light yellow to yellow solid powder	[3]
Solubility	Soluble in DMSO, Methanol, Ethanol, Pyridine	[3]

# Synthesis and Spectroscopic Characterization Enzymatic Synthesis from Natural Sources

A novel and efficient method for producing pure **Leucoside** involves the selective enzymatic hydrolysis of complex glycosides from Tea Seed Extract (TSE).[3] The primary precursor in TSE is Camelliaside B, a flavonol triglycoside. The synthesis specifically removes a terminal rhamnosyl moiety without affecting the desired xylosyl-glucosyl structure.[3][4]

This protocol is based on the methodology described by Chung & Lee (2013).[3]

• Substrate Preparation: Isolate Camelliaside B from Tea Seed Extract (TSE) using standard chromatographic techniques. Alternatively, a crude TSE rich in Camelliaside B can be used.



• Enzyme Selection: The commercial enzyme complex Pectinex® Ultra SP-L, derived from Aspergillus, is used. This complex exhibits the specific glycosidase activity required to selectively cleave the terminal rhamnose unit from Camelliaside B.[3][5]

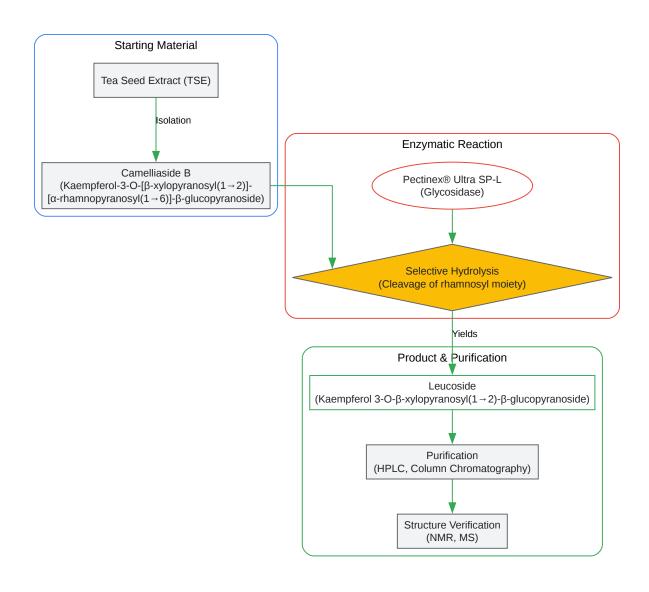
#### · Reaction Conditions:

- Dissolve the substrate (isolated Camelliaside B or TSE) in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).
- Add the Pectinex® Ultra SP-L enzyme to the solution. The optimal enzyme concentration and substrate-to-enzyme ratio must be determined empirically for maximal yield.
- Incubate the reaction mixture at a controlled temperature (e.g., 40-50°C) with gentle agitation.
- Monitor the reaction progress over time using High-Performance Liquid Chromatography
   (HPLC) to track the consumption of Camelliaside B and the formation of Leucoside.

#### Purification:

- Once the reaction reaches completion (maximal Leucoside concentration), terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).
- Centrifuge the mixture to remove denatured protein and any solid precipitates.
- Purify Leucoside from the supernatant using preparative HPLC or column chromatography (e.g., Sephadex LH-20).
- Verification: Confirm the identity and purity of the final product using Mass Spectrometry
   (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][6]





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Figure 1. Experimental workflow for the enzymatic synthesis of Leucoside.

## **Spectroscopic Data**



Structural elucidation and confirmation of **Leucoside** are typically performed using <sup>1</sup>H NMR, <sup>13</sup>C NMR, and mass spectrometry.[3][6] While the literature confirms the use of these methods for identifying the compound after synthesis, detailed, experimentally derived chemical shift assignments are not consistently reported in publicly accessible databases.

<sup>1</sup> H and <sup>13</sup> C NMR Data	
Nucleus	Chemical Shift (δ) in ppm
¹H NMR	Data not available in the reviewed literature.
<sup>13</sup> C NMR	Data not available in the reviewed literature.

# **Biological Activity and Potential Signaling Pathways**

**Leucoside**, as a member of the flavonoid family, is investigated for various pharmacological activities. Limited studies have reported on its antiviral properties, though the observed activity was weak.

## **Antiviral Activity**

**Leucoside** was evaluated for its ability to inhibit the cytopathic effect of Parainfluenza Virus 3 (PIV3) and Influenza A (H1N1) virus in Madin-Darby Canine Kidney (MDCK) cells. In these assays, the compound demonstrated an IC $_{50}$  value greater than 100  $\mu$ g/mL, indicating low potency under the tested conditions.

The following is a generalized protocol representative of methods used to screen for antiviral activity.

- Cell Culture: Culture MDCK cells in a suitable medium (e.g., DMEM with 10% Fetal Bovine Serum) in 96-well microtiter plates until a confluent monolayer is formed.
- Compound Preparation: Prepare a stock solution of Leucoside in DMSO and create a series
  of two-fold dilutions in the cell culture medium.
- Infection and Treatment:
  - Remove the growth medium from the cell monolayers.



- Add the serially diluted **Leucoside** to the wells. Include wells with medium only (cell control) and wells with no compound (virus control).
- Add a pre-titered amount of the virus (e.g., Influenza A H1N1) to all wells except the cell controls. The amount of virus should be sufficient to cause a 75-100% cytopathic effect in 48-72 hours.
- Incubation: Incubate the plates at 37°C in a humidified 5% CO<sub>2</sub> incubator for the required duration (e.g., 48-72 hours).
- Assessment of Cytopathic Effect:
  - After incubation, visually inspect the cell monolayers under a microscope for virus-induced morphological changes (cell rounding, detachment), scoring the level of protection in treated wells compared to virus controls.
  - Quantify cell viability using a colorimetric assay, such as the MTT or Neutral Red uptake assay. Add the reagent to all wells, incubate, and then measure the absorbance using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the cell and virus controls. The 50% inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the log of the compound concentration and performing a regression analysis.

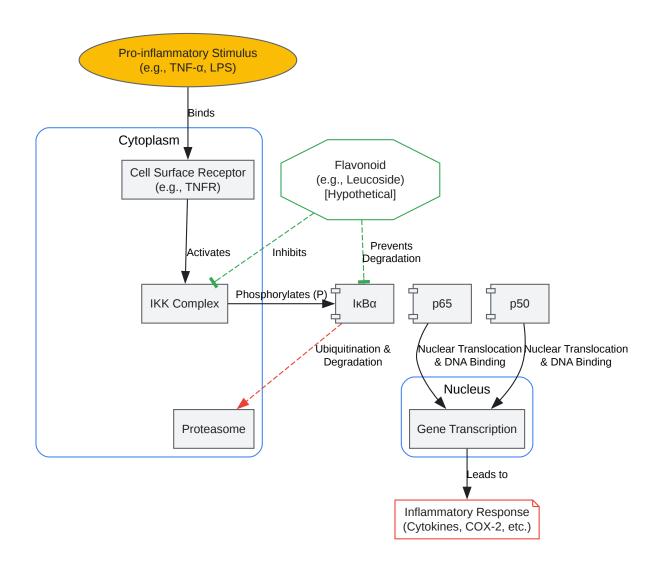
## **Potential Interaction with Cellular Signaling Pathways**

The precise molecular targets of **Leucoside** have not been extensively characterized. However, as a flavonoid, it is plausible that it modulates key intracellular signaling pathways involved in inflammation and cell survival, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][7][8] Flavonoids are widely reported to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[9][10][11]

The canonical NF- $\kappa$ B pathway is activated by pro-inflammatory stimuli like TNF- $\alpha$  or lipopolysaccharide (LPS). This leads to the phosphorylation and subsequent degradation of the inhibitory protein I $\kappa$ B $\alpha$ . The degradation of I $\kappa$ B $\alpha$  unmasks a nuclear localization signal on the p65/p50 NF- $\kappa$ B dimer, allowing it to translocate to the nucleus and activate the transcription of



pro-inflammatory genes (e.g., TNF- $\alpha$ , IL-6, COX-2).[12] Many flavonoids are thought to inhibit this process, thereby downregulating the inflammatory response.[11] While direct evidence for **Leucoside** is pending, this represents a primary hypothetical mechanism of action for its potential bioactivity.



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